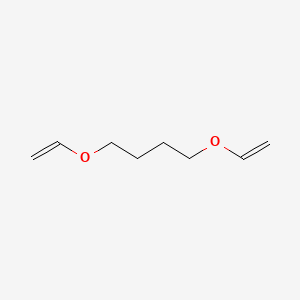

1,4-Bis(vinyloxy)-butane

Description

The exact mass of the compound Butane, 1,4-bis(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43556. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(ethenoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJGRDWJVHRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31359-61-2 | |

| Record name | Butane, 1,4-bis(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31359-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063227 | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-33-6 | |

| Record name | Butanediol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediol divinylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Divinyloxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(vinyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Bis(vinyloxy)-butane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyloxy)butane, also known as 1,4-butanediol divinyl ether, is a versatile difunctional monomer with the chemical formula C₈H₁₄O₂.[1] Its structure, featuring two reactive vinyl ether groups connected by a flexible butane spacer, makes it a valuable building block in polymer chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

The chemical structure of 1,4-Bis(vinyloxy)butane consists of a central four-carbon chain with vinyloxy groups (-O-CH=CH₂) attached to the first and fourth carbon atoms.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 1,4-Bis(vinyloxy)butane |

| CAS Number | 3891-33-6[1] |

| Molecular Formula | C₈H₁₄O₂[1] |

| Molecular Weight | 142.19 g/mol [1] |

| Synonyms | 1,4-Butanediol divinyl ether, Butane, 1,4-bis(ethenyloxy)-, BDDVE[1] |

Physicochemical Properties

1,4-Bis(vinyloxy)butane is a colorless liquid under standard conditions. A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | -8 °C | [2] |

| Boiling Point | 62-64 °C @ 10 mmHg | [2][3] |

| Density | 0.898 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.444 | [2] |

| Water Solubility | 505 mg/L at 20 °C | [2] |

| Vapor Pressure | 1.138 hPa at 20 °C | [3] |

| logP | 2.9 at 23 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-Bis(vinyloxy)butane. Below are the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar vinyl ethers, the following proton (¹H) and carbon-13 (¹³C) NMR chemical shifts are predicted in CDCl₃.

Table of Predicted ¹H NMR Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| =CH-O- | ~6.4-6.5 | dd |

| =CH₂ (trans) | ~4.1-4.2 | dd |

| =CH₂ (cis) | ~3.9-4.0 | dd |

| -O-CH₂- | ~3.6-3.7 | t |

| -O-CH₂-CH₂- | ~1.6-1.7 | m |

Note: Data is estimated based on the spectra of 1,10-bis(vinyloxy)decane.[4]

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| =CH-O- | ~152 |

| =CH₂ | ~86 |

| -O-CH₂- | ~68 |

| -O-CH₂-CH₂- | ~26 |

Note: Data is estimated based on the spectra of 1,10-bis(vinyloxy)decane.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Bis(vinyloxy)butane would exhibit characteristic absorption bands for the vinyl ether functional group.

Table of Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (vinyl) | ~3100 |

| C-H stretch (alkane) | ~2850-2950 |

| C=C stretch (vinyl) | ~1620 |

| C-O-C stretch (ether) | ~1100-1200 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-Bis(vinyloxy)butane shows a molecular ion peak (M⁺) at m/z 142.[1][5] The fragmentation pattern would be consistent with the cleavage of the ether linkages and the butyl chain.

Experimental Protocols

Synthesis of 1,4-Bis(vinyloxy)butane

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene. The following is a representative protocol for the synthesis of 1,4-Bis(vinyloxy)butane from 1,4-butanediol.

Materials:

-

1,4-Butanediol

-

Potassium hydroxide (KOH)

-

Acetylene gas

-

Anhydrous solvent (e.g., DMSO)

Procedure:

-

In a pressure-resistant reactor equipped with a stirrer and gas inlet, dissolve 1,4-butanediol and a catalytic amount of KOH in the anhydrous solvent.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Introduce acetylene gas into the reactor, maintaining a constant pressure.

-

Heat the reaction mixture to a temperature between 130-150 °C and stir vigorously.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) until the starting material is consumed.

-

Cool the reactor to room temperature and carefully vent the excess acetylene.

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,4-Bis(vinyloxy)butane.

Note: This is a generalized procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood, especially when handling acetylene gas under pressure.

Cationic Polymerization

1,4-Bis(vinyloxy)butane can undergo cationic polymerization to form crosslinked polymers.[6] This property is utilized in various applications, including coatings and adhesives.

Materials:

-

1,4-Bis(vinyloxy)butane (monomer)

-

Anhydrous chlorinated solvent (e.g., dichloromethane)

-

Cationic initiator (e.g., a Lewis acid like BF₃·OEt₂)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve 1,4-Bis(vinyloxy)butane in the anhydrous solvent in a dry reaction vessel.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or lower).

-

Add the cationic initiator dropwise to the stirred monomer solution.

-

Observe the reaction for signs of polymerization, such as an increase in viscosity or precipitation of the polymer.

-

Allow the reaction to proceed for the desired time.

-

Terminate the polymerization by adding a quenching agent, such as methanol.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Applications

The unique structure of 1,4-Bis(vinyloxy)butane makes it suitable for a variety of applications in materials science and polymer chemistry.

-

Reactive Diluent: In UV and electron beam (EB) curable formulations, it serves as a reactive diluent, reducing the viscosity of the formulation while being incorporated into the final polymer network. This is particularly advantageous in coatings, inks, and adhesives where low viscosity is required for application.

-

Crosslinking Agent: The presence of two vinyl ether groups allows it to act as a crosslinking agent, forming three-dimensional polymer networks with enhanced thermal and mechanical properties.

-

Monomer for Polymer Synthesis: It can be homopolymerized or copolymerized with other monomers to produce a range of polymers with tailored properties. Cationic polymerization is a common method for polymerizing vinyl ethers.[7]

Safety and Handling

1,4-Bis(vinyloxy)butane is considered an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Toxicology Data (for the related compound 1,4-Butanediol monovinyl ether):

| Test | Species | Route | Value |

| LD50 | Rabbit | Oral | 1738 mg/kg |

| LD50 | Rat | Dermal | > 2000 mg/kg |

Source: ChemicalBook[8]

Conclusion

1,4-Bis(vinyloxy)butane is a valuable and versatile chemical for researchers and professionals in polymer science and materials development. Its difunctional nature allows for its use as a monomer, crosslinking agent, and reactive diluent in a variety of polymerization systems. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.

References

- 1. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. 1,4-Bis(vinyloxy)-butane | 3891-33-6 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]

- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanediol Divinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Butanediol divinyl ether, a versatile monomer used in the development of specialty polymers and as a crosslinking agent in various chemical formulations. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques pertinent to researchers and professionals in the fields of chemistry and drug development.

Introduction

1,4-Butanediol divinyl ether (BDE) is a bifunctional monomer characterized by the presence of two vinyl ether groups. This structure allows it to readily undergo cationic polymerization and participate in various addition reactions, making it a valuable building block for the synthesis of polymers with tailored properties. Its applications range from dental materials and coatings to reactive diluents in formulations for drug delivery systems. The efficient synthesis and rigorous purification of BDE are paramount to ensure the desired performance and safety in its end-use applications.

Synthesis of 1,4-Butanediol Divinyl Ether

The primary industrial and laboratory-scale synthesis of 1,4-Butanediol divinyl ether is achieved through the vinylation of 1,4-Butanediol with acetylene. This reaction is typically carried out under basic conditions.

Reaction Principle

The synthesis involves the nucleophilic addition of the hydroxyl groups of 1,4-Butanediol to the triple bond of acetylene. The reaction proceeds in a stepwise manner, with the initial formation of the monovinyl ether, which can then react further to yield the desired divinyl ether. The use of a strong base is crucial to deprotonate the alcohol, forming a more nucleophilic alkoxide ion.

Reaction Scheme:

Signaling Pathway of the Vinylation Reaction

The following diagram illustrates the key steps in the base-catalyzed vinylation of 1,4-Butanediol.

Figure 1: Signaling pathway for the synthesis of 1,4-Butanediol divinyl ether.

Experimental Protocols

Two common catalytic systems are detailed below: Potassium Hydroxide (KOH) and a superbase system of Cesium Fluoride and Sodium Hydroxide (CsF-NaOH).

2.3.1. Synthesis using Potassium Hydroxide (KOH) Catalyst

This method is a widely used and cost-effective approach for the vinylation of alcohols.

Materials:

-

1,4-Butanediol

-

Potassium Hydroxide (KOH)

-

Acetylene gas

-

Anhydrous solvent (e.g., dioxane or DMSO) (optional)

-

Autoclave or a high-pressure reactor

Procedure:

-

Charge a high-pressure autoclave with 1,4-Butanediol and the catalyst, potassium hydroxide (typically 5-10 mol% relative to the diol). If a solvent is used, it should be added at this stage.

-

Seal the reactor and purge it several times with nitrogen gas to remove any air.

-

Pressurize the reactor with acetylene gas to the desired initial pressure.

-

Heat the reactor to the reaction temperature while stirring vigorously. The reaction is typically conducted at temperatures ranging from 140°C to 180°C.

-

Maintain the reaction at the set temperature and pressure for several hours. The progress of the reaction can be monitored by observing the drop in acetylene pressure.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.

-

Open the reactor and transfer the crude reaction mixture for purification.

2.3.2. Synthesis using Cesium Fluoride-Sodium Hydroxide (CsF-NaOH) Superbase Catalyst

This superbase system has been shown to be highly efficient for the vinylation of diols, often leading to higher yields and selectivity.[1]

Materials:

-

1,4-Butanediol

-

Cesium Fluoride (CsF)

-

Sodium Hydroxide (NaOH)

-

Acetylene gas

-

Autoclave or a high-pressure reactor

Procedure:

-

In a high-pressure reactor, combine 1,4-Butanediol, Cesium Fluoride (e.g., 7 mol%), and Sodium Hydroxide (e.g., 7 mol%).[1]

-

Seal and purge the reactor with nitrogen.

-

Introduce acetylene gas to an initial pressure of 1.0–1.2 MPa.[1]

-

Heat the mixture to a temperature of 138–140°C with constant stirring.[1]

-

Maintain these conditions for approximately 2-3 hours.[1]

-

After cooling and venting the reactor, the crude product is ready for purification.

Quantitative Data on Synthesis

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,4-Butanediol divinyl ether.

| Catalyst System | Molar Ratio (Catalyst:Diol) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of 1,4-Butanediol (%) | Yield of Divinyl Ether (%) | Yield of Monovinyl Ether (%) | Reference |

| KOH | 7 mol% | 150-158 | - | - | - | 58 | - | [2] |

| CsF-NaOH | 7 mol% / 7 mol% | 138-140 | 1.0-1.2 | 2 | 100 | 10 | 48 | [1] |

| CsF-NaOH | 7 mol% / 7 mol% | 150-158 | - | - | - | 76 | - | [2] |

Note: The yield of divinyl and monovinyl ethers can be influenced by the stoichiometry of acetylene and reaction time.

Purification of 1,4-Butanediol Divinyl Ether

Purification of the crude reaction mixture is essential to remove unreacted starting materials, the catalyst, and byproducts such as the monovinyl ether and polymerization inhibitors. A combination of techniques is often employed.

Purification Workflow

The following diagram outlines a typical workflow for the purification of 1,4-Butanediol divinyl ether.

Figure 2: General workflow for the purification of 1,4-Butanediol divinyl ether.

Experimental Protocols for Purification

3.2.1. Neutralization and Extraction

-

After the reaction, the crude mixture is cooled and may be diluted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The solution is washed several times with water to remove the basic catalyst and any water-soluble impurities.

-

The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration.

3.2.2. Vacuum Distillation

Fractional distillation under reduced pressure is the most common method for purifying 1,4-Butanediol divinyl ether, as it has a relatively high boiling point and may be susceptible to thermal decomposition at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and receiving flasks

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

The dried and filtered crude product is transferred to the distillation flask.

-

The distillation apparatus is assembled and connected to a vacuum pump.

-

The system is slowly evacuated to the desired pressure.

-

The flask is heated gently. The first fraction to distill will typically be any remaining solvent and the lower-boiling monovinyl ether.

-

As the temperature of the vapor rises, the fraction corresponding to 1,4-Butanediol divinyl ether is collected in a separate receiving flask. The boiling point is approximately 62-64 °C at 10 mmHg.

-

Higher-boiling impurities and any polymeric residue will remain in the distillation flask.

Characterization and Quality Control

The purity and identity of the synthesized 1,4-Butanediol divinyl ether should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the final product and identifying any byproducts.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

The retention time of 1,4-Butanediol divinyl ether will be distinct from that of the monovinyl ether and unreacted 1,4-Butanediol. The mass spectrum will show characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the synthesized molecule.

¹H NMR (in CDCl₃):

-

The vinyl protons will appear as a characteristic set of multiplets in the range of δ 6.4-6.6 ppm (for the -O-CH=) and δ 4.0-4.2 ppm (for the =CH₂).

-

The methylene protons of the butane chain adjacent to the ether oxygen will appear as triplets around δ 3.7 ppm.

-

The inner methylene protons of the butane chain will appear as a multiplet around δ 1.7 ppm.

¹³C NMR (in CDCl₃):

-

The carbons of the vinyl group will have characteristic shifts around δ 152 ppm (-O-C H=) and δ 86 ppm (=C H₂).

-

The carbons of the butane chain will appear in the aliphatic region of the spectrum.

Safety Considerations

-

Acetylene: Acetylene is a highly flammable and explosive gas, especially under pressure. All handling of acetylene should be conducted in a well-ventilated area, and appropriate safety precautions must be taken to avoid ignition sources.

-

Strong Bases: Potassium hydroxide and sodium hydroxide are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

High-Pressure Reactions: Reactions in autoclaves should only be performed by trained personnel using properly maintained equipment.

-

Vacuum Distillation: Care must be taken to avoid implosion of glassware under vacuum. Use appropriate glassware and a safety shield.

This guide provides a foundational understanding of the synthesis and purification of 1,4-Butanediol divinyl ether. Researchers are encouraged to consult the primary literature for more specific details and to adapt these procedures as necessary for their specific laboratory conditions and scale of operation.

References

Spectroscopic Profile of 1,4-Bis(vinyloxy)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-bis(vinyloxy)butane, a versatile chemical intermediate. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1,4-bis(vinyloxy)butane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-O- | ~6.4 - 6.6 | dd | J_cis ≈ 6-8 Hz, J_trans ≈ 13-15 Hz |

| =CH₂ (trans to -O) | ~4.1 - 4.3 | dd | J_trans ≈ 13-15 Hz, J_gem ≈ 1-3 Hz |

| =CH₂ (cis to -O) | ~3.9 - 4.1 | dd | J_cis ≈ 6-8 Hz, J_gem ≈ 1-3 Hz |

| -O-CH₂- | ~3.6 - 3.8 | m | |

| -CH₂-CH₂- | ~1.7 - 1.9 | m |

Note: The chemical shifts for the vinyl protons are highly characteristic and appear as a set of doublet of doublets (dd). The methylene protons of the butane chain appear as multiplets (m).

¹³C NMR (Carbon-13 NMR) Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| =CH-O- | ~151 - 153 |

| =CH₂ | ~86 - 88 |

| -O-CH₂- | ~67 - 69 |

| -CH₂-CH₂- | ~25 - 27 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | =C-H stretch | Medium |

| ~2950 - 2850 | C-H stretch (alkane) | Strong |

| ~1640 - 1620 | C=C stretch | Strong |

| ~1220 | =C-O-C stretch (asymmetric) | Strong |

| ~850 | =C-H bend (out-of-plane) | Medium-Weak |

Note: The strong C=C stretching and the characteristic =C-O-C stretching bands are key diagnostic peaks in the IR spectrum of vinyl ethers.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - C₂H₃]⁺ |

| 85 | High | [M - C₂H₃O - C₂H₂]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: The molecular ion peak for ethers is often weak.[1] The fragmentation pattern is characterized by α-cleavage and rearrangements. The mass spectrum for 1,4-bis(vinyloxy)butane is available in the NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation

-

Accurately weigh approximately 10-20 mg of 1,4-bis(vinyloxy)butane for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 scans or more, depending on the sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

-

Place a small drop of neat 1,4-bis(vinyloxy)butane directly onto the ATR crystal or onto one salt plate.

-

If using salt plates, carefully place the second plate on top to create a thin liquid film.

FTIR Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or with clean, empty salt plates/ATR crystal).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 1,4-bis(vinyloxy)butane in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL.

-

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source and a quadrupole analyzer).

-

GC Conditions:

-

Injection Port Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to 1,4-bis(vinyloxy)butane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it with library data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,4-bis(vinyloxy)butane.

Caption: General workflow for the spectroscopic analysis of 1,4-bis(vinyloxy)butane.

References

An In-depth Technical Guide to 1,4-Butanediol Divinyl Ether (CAS 3891-33-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and experimental considerations for 1,4-Butanediol divinyl ether (CAS 3891-33-6), a versatile monomer used in the synthesis of specialized polymers.

Chemical and Physical Properties

1,4-Butanediol divinyl ether is a colorless liquid with a chemical formula of C8H14O2 and a molecular weight of 142.20 g/mol .[1][2][3][4] It is characterized by the presence of two vinyl ether functional groups, which makes it a highly reactive monomer in polymerization reactions.[5]

Table 1: Physical and Chemical Properties of 1,4-Butanediol Divinyl Ether

| Property | Value | Reference |

| CAS Number | 3891-33-6 | [1][2][6] |

| Molecular Formula | C8H14O2 | [1][3][6] |

| Molecular Weight | 142.20 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 62-64 °C at 10 mmHg | [2][6] |

| Melting Point | -8 °C | [2][4][6] |

| Density | 0.898 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.444 | [2][6] |

| Flash Point | 59.5 °C | [4][7] |

| Solubility | Insoluble in water, soluble in alcohol and miscible with oils.[6] | |

| SMILES String | C=COCCCCOC=C | [2] |

| InChI Key | MWZJGRDWJVHRDV-UHFFFAOYSA-N | [2] |

Safety and Hazard Information

1,4-Butanediol divinyl ether is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][8] It may also cause respiratory irritation.[1][8]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 2-8°C in an inert atmosphere.[1]

Experimental Protocols

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene.[3]

Materials:

-

1,4-Butanediol

-

Acetylene gas

-

Potassium hydroxide (catalyst)

-

An appropriate solvent (e.g., a high-boiling ether)

Procedure:

-

In a pressure reactor equipped with a stirrer, gas inlet, and temperature control, dissolve 1,4-butanediol and a catalytic amount of potassium hydroxide in the solvent.

-

Purge the reactor with an inert gas, such as nitrogen.

-

Introduce acetylene gas into the reactor, maintaining a constant pressure.

-

Heat the reaction mixture to the desired temperature (typically between 150-200°C) and stir vigorously.

-

Monitor the reaction progress by gas chromatography to follow the consumption of 1,4-butanediol and the formation of the mono- and divinyl ethers.

-

Once the reaction is complete, cool the reactor, and vent the excess acetylene.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the product by fractional distillation under reduced pressure to separate the 1,4-butanediol divinyl ether from the solvent, unreacted starting material, and any byproducts.

1,4-Butanediol divinyl ether can be polymerized via cationic polymerization to form cross-linked polymer networks.[5][9]

Materials:

-

1,4-Butanediol divinyl ether (monomer)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Cationic initiator (e.g., a Lewis acid such as BF3·OEt2 or a protic acid such as triflic acid)

-

Quenching agent (e.g., methanol or ammonia solution)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-butanediol divinyl ether in the anhydrous solvent in a dry reaction flask equipped with a magnetic stirrer.

-

Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

-

Add the cationic initiator dropwise to the stirred solution. An immediate change in viscosity may be observed as polymerization begins.

-

Allow the reaction to proceed for the desired amount of time. The reaction time will influence the molecular weight and cross-link density of the resulting polymer.

-

Quench the polymerization by adding the quenching agent to terminate the growing polymer chains.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum.

Applications

1,4-Butanediol divinyl ether is primarily used as a cross-linking agent in the synthesis of various polymers.[4][10] Its two vinyl ether groups can participate in polymerization reactions, leading to the formation of a three-dimensional polymer network. This property is utilized in the production of:

-

Polymeric membranes: For applications in separations and fuel cells.[4][10]

-

Copolymer networks and microspheres: Used in various specialty applications.[4][10]

-

Adhesives and coatings: Where it can act as a reactive diluent.[5]

Conclusion

1,4-Butanediol divinyl ether is a valuable monomer for the synthesis of cross-linked polymers with tailored properties. Its high reactivity necessitates careful handling and adherence to appropriate safety protocols. The experimental procedures outlined in this guide provide a foundation for researchers to explore the potential of this compound in various applications, from advanced materials to specialized chemical formulations.

References

- 1. 1,4-BUTANEDIOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. chemcess.com [chemcess.com]

- 3. 1,4-Butanediol vinyl ether synthesis - chemicalbook [chemicalbook.com]

- 4. 1,4-丁二醇二乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. specialchem.com [specialchem.com]

- 6. 1,4-Butanediol diglycidyl ether - Safety Data Sheet [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,4-Butanediol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]

- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 10. 1,4-Butanediol divinyl ether 98 3891-33-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Reactivity of Vinyl Ether Groups in 1,4-Bis(vinyloxy)-butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is a versatile bifunctional monomer with two highly reactive vinyl ether groups. This technical guide provides a comprehensive overview of the reactivity of these functional groups, with a focus on their participation in cationic polymerization, acid-catalyzed hydrolysis, and cycloaddition reactions. This document is intended to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development by detailing the underlying reaction mechanisms, providing key physicochemical data, and outlining representative experimental protocols.

Introduction

This compound is a colorless liquid characterized by the presence of two electron-rich carbon-carbon double bonds. This structural feature makes it an important building block in polymer synthesis, particularly as a cross-linking agent to enhance the mechanical strength, thermal stability, and solvent resistance of polymers.[1] The reactivity of the vinyl ether moieties is central to its utility, allowing for a range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various reaction conditions and for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [4] |

| CAS Number | 3891-33-6 | [2][3] |

| Boiling Point | 62-64 °C at 10 mmHg | [4] |

| Melting Point | -8 °C | [4] |

| Density | 0.898 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.444 | [4] |

| Enthalpy of Hydrogenation (ΔrH°) | -222.0 ± 1.3 kJ/mol | [3] |

Synthesis of this compound

The industrial synthesis of this compound typically involves the vinylation of 1,4-butanediol with acetylene. This reaction is generally carried out in the presence of a strong base as a catalyst.

A representative synthesis is the reaction of 1,4-butanediol with acetylene using a superbase catalytic system, such as CsF-NaOH. Under elevated temperature and pressure, this system can achieve high conversion of the diol. It is important to note that the reaction can yield both the mono- and divinylated products, and side reactions such as the self-condensation of the vinyl ether product can occur.[5][6]

Table 2: Representative Synthesis Conditions and Yields for Vinylation of 1,4-Butanediol

| Catalyst System | Temperature | Pressure | Reaction Time | 1,4-Butanediol Conversion | Total Vinyl Ether Yield | Reference |

| CsF-NaOH | 138-140 °C | 1.0-1.2 MPa | 3 h | 100% | 80% | [5][6] |

Reactivity of the Vinyl Ether Groups

The vinyl ether groups in this compound are characterized by an electron-rich double bond due to the electron-donating nature of the adjacent ether oxygen atom. This high electron density makes them susceptible to attack by electrophiles and dictates their primary modes of reactivity.

Cationic Polymerization

Cationic polymerization is a primary reaction pathway for vinyl ethers.[7] The bifunctional nature of this compound allows it to act as a cross-linker in these polymerizations, leading to the formation of polymer networks. The polymerization is typically initiated by a protic acid or a Lewis acid in the presence of a proton source. The reaction proceeds through a carbocationic intermediate.

Living cationic polymerization of vinyl ethers allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[8] This is often achieved by using specific initiating systems that stabilize the propagating carbocation and minimize termination and chain transfer reactions.[9]

Figure 1: General mechanism of cationic polymerization of a divinyl ether.

Acid-Catalyzed Hydrolysis

The vinyl ether groups of this compound are susceptible to hydrolysis under acidic conditions to yield an aldehyde and the corresponding alcohol. The generally accepted mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, forming a resonance-stabilized carbocation. This is followed by the rapid addition of water to form a hemiacetal, which then decomposes to the final products.

Figure 2: Mechanism of acid-catalyzed hydrolysis of a vinyl ether group.

Cycloaddition Reactions

The electron-rich nature of the vinyl ether double bond makes it a suitable component in cycloaddition reactions, such as [2+2] cycloadditions with electron-deficient alkynes.[10] These reactions can lead to the formation of cyclobutene derivatives, which can be valuable intermediates in organic synthesis. While specific examples with this compound are not prevalent in the literature, its participation in such reactions is mechanistically plausible.

Experimental Protocols

The following section provides a representative experimental protocol for the cationic polymerization of a divinyl ether, which can be adapted for this compound.

Representative Protocol for Cationic Polymerization

Objective: To synthesize a cross-linked polymer network from this compound via cationic polymerization.

Materials:

-

This compound (monomer)

-

Toluene (solvent, anhydrous)

-

Initiator system (e.g., HCl/ZnCl₂ or a Lewis acid like Et₁.₅AlCl₁.₅/SnCl₄ with an initiator like 1-isobutoxyethyl acetate)[8]

-

Methanol (quenching agent)

-

Nitrogen gas supply

-

Schlenk line or glovebox for inert atmosphere techniques

Figure 3: A representative experimental workflow for cationic polymerization.

Procedure:

-

All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

-

Anhydrous toluene is cannulated into the reaction flask, followed by the addition of this compound via syringe.

-

The reaction mixture is cooled to the desired temperature (e.g., -80 °C) in a suitable cooling bath.

-

The initiator system is prepared separately under an inert atmosphere and then added dropwise to the stirred monomer solution.

-

The polymerization is allowed to proceed for a predetermined time, during which the formation of a polymer may be observed as an increase in viscosity or the formation of a precipitate.

-

The reaction is terminated by the rapid addition of pre-chilled methanol.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

The polymer is isolated by precipitation into a non-solvent, followed by filtration, or by direct filtration if it has precipitated during the reaction.

-

The isolated polymer is washed with a suitable solvent and dried under vacuum to a constant weight.

Conclusion

The vinyl ether groups in this compound are highly reactive moieties that readily undergo a variety of chemical transformations. Their propensity for cationic polymerization makes this molecule a valuable cross-linking agent in the synthesis of advanced polymer networks. Furthermore, the susceptibility of the vinyl ether groups to acid-catalyzed hydrolysis and their potential for participation in cycloaddition reactions open up a broad range of applications in organic synthesis and materials science. A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the development of novel materials and chemical entities. This guide provides a foundational understanding of its core reactivity, which can be leveraged by researchers and professionals in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]

- 3. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1,4-Butanediol vinyl ether synthesis - chemicalbook [chemicalbook.com]

- 6. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. mdpi.com [mdpi.com]

- 9. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,4-Butanediol Divinyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Butanediol divinyl ether (BDE), a versatile crosslinking agent and monomer used in various industrial and research applications. Understanding its solubility in different organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of 1,4-Butanediol Divinyl Ether

1,4-Butanediol divinyl ether (CAS No. 3891-33-6) is a colorless liquid with the chemical formula C₈H₁₄O₂. Its molecular structure, featuring two vinyl ether groups and a flexible butane linker, dictates its solubility behavior. The presence of ether oxygens provides some polar character, while the vinyl groups and the hydrocarbon backbone contribute to its nonpolar nature. This dual character results in a nuanced solubility profile across a range of organic solvents.

Data Presentation: Quantitative and Qualitative Solubility

| Solvent Class | Solvent | CAS Number | Molecular Formula | Solubility/Miscibility of 1,4-Butanediol Divinyl Ether | Temperature (°C) |

| Aqueous | Water | 7732-18-5 | H₂O | 0.505 g/L | 20 |

| Alcohols | General | - | - | Soluble | Not Specified |

| Oils | General | - | - | Miscible | Not Specified |

| Ketones | Acetone | 67-64-1 | C₃H₆O | Data Not Available | - |

| Ethers | Diethyl Ether | 60-29-7 | C₄H₁₀O | Data Not Available | - |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | C₇H₈ | Data Not Available | - |

| Aliphatic Hydrocarbons | Hexane | 110-54-3 | C₆H₁₄ | Data Not Available | - |

| Halogenated Hydrocarbons | Dichloromethane | 75-09-2 | CH₂Cl₂ | Data Not Available | - |

Experimental Protocol: Determination of Solubility/Miscibility

The following protocol provides a detailed methodology for determining the solubility or miscibility of a liquid solute, such as 1,4-Butanediol divinyl ether, in a liquid organic solvent.

Objective: To determine if and to what extent 1,4-Butanediol divinyl ether is soluble or miscible in a given organic solvent at a specified temperature.

Materials:

-

1,4-Butanediol divinyl ether (solute)

-

Organic solvent of interest (e.g., acetone, ethanol, toluene)

-

Graduated cylinders or calibrated pipettes

-

Glass test tubes or vials with caps

-

Vortex mixer

-

Water bath or heating block (for temperature control, if required)

-

Light source for visual inspection

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Measure a precise volume of the organic solvent (e.g., 5 mL) and transfer it to a test tube.

-

Record the initial volume of the solvent.

-

-

Initial Miscibility Test (Qualitative):

-

Add an equal volume of 1,4-Butanediol divinyl ether (e.g., 5 mL) to the test tube containing the solvent.

-

Cap the test tube securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture against a light source.

-

Miscible: If a single, clear, homogeneous phase is observed, the two liquids are miscible at this ratio.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the solution appears cloudy or forms an emulsion that does not separate, the liquids are partially miscible.

-

-

-

Solubility Threshold Determination (Semi-Quantitative):

-

If the liquids are not fully miscible, or to determine the solubility limit, a titration-based approach can be used.

-

Start with a known volume of the solvent in a test tube.

-

Incrementally add small, known volumes of 1,4-Butanediol divinyl ether to the solvent.

-

After each addition, cap the test tube and vortex until the solute is fully dissolved or a persistent second phase/cloudiness appears.

-

Record the total volume of 1,4-Butanediol divinyl ether added at the point of saturation (when no more solute will dissolve).

-

The solubility can then be expressed as volume of solute per volume of solvent (e.g., mL/mL) or converted to a weight/volume basis using the density of 1,4-Butanediol divinyl ether (approximately 0.898 g/mL).

-

-

Effect of Temperature (Optional):

-

To investigate the effect of temperature on solubility, the same procedure can be repeated at different, controlled temperatures using a water bath or heating block.

-

Allow the solvent and solute to equilibrate at the target temperature before mixing.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both 1,4-Butanediol divinyl ether and the specific organic solvent being used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental protocol for determining the solubility of 1,4-Butanediol divinyl ether in an organic solvent.

A Comprehensive Technical Guide to the Thermal Properties of 1,4-Bis(vinyloxy)-butane Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyloxy)-butane, also known as butanediol divinyl ether, is a bifunctional monomer utilized in the synthesis of a variety of polymers. Its two vinyl ether groups make it a valuable cross-linking agent in the production of materials such as polymeric membranes, copolymer networks, and microspheres. A thorough understanding of its thermal properties is paramount for its safe handling, storage, and effective application in polymerization processes, particularly in the development of advanced materials for pharmaceutical and biomedical applications. This guide provides a detailed overview of the known thermal characteristics of this compound, outlines standard experimental protocols for thermal property determination, and illustrates a key reaction mechanism.

Physicochemical and Thermal Properties

The thermal behavior of a monomer is critical in defining its processing parameters and the characteristics of the resulting polymer. The following tables summarize the key physicochemical and thermal properties of this compound based on available literature data.

Core Physical and Thermal Data

This table presents the experimentally determined physical and thermal properties of this compound. These values are essential for practical handling and process design.

| Property | Value | Conditions |

| Melting Point | -8 °C | (lit.)[1][2] |

| Boiling Point | 62-64 °C | at 10 mmHg (lit.)[1][2] |

| Flash Point | 59.5 °C (139.1 °F) | closed cup |

| Density | 0.898 g/mL | at 25 °C (lit.)[2] |

| Vapor Pressure | 1.138 hPa | at 20 °C[1] |

| Refractive Index | 1.444 | at 20 °C (lit.)[2] |

| Water Solubility | 505 mg/L | at 20 °C[1] |

| LogP | 2.9 | at 23 °C[1] |

Calculated and Thermochemical Properties

The following table includes thermodynamically relevant properties, some of which have been estimated through computational methods such as the Joback method. These calculated values provide deeper insight into the molecule's energetic characteristics.

| Property | Value | Method/Source |

| Enthalpy of Vaporization (ΔvapH) | 49.00 kJ/mol | at 387.50 K (NIST Webbook) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -17.84 kJ/mol | Joback Method |

| Enthalpy of Formation (hf) | -222.03 kJ/mol | Joback Method |

| Enthalpy of Fusion (hfus) | 16.29 kJ/mol | Joback Method |

| Enthalpy of Vaporization (hvap) | 36.88 kJ/mol | Joback Method |

| Normal Boiling Point (Tboil) | 420.64 K (147.49 °C) | Joback Method |

| Critical Temperature (Tc) | 591.41 K | Joback Method |

| Critical Pressure (Pc) | 2668.02 kPa | Joback Method |

Experimental Protocols for Thermal Property Determination

While specific experimental reports detailing the determination of all thermal properties for this compound are not extensively available in the public domain, standard methodologies, such as those established by ASTM International, are routinely employed for such characterizations. Below are detailed summaries of the likely protocols for determining key thermal data.

Melting Point Determination (ASTM E324)

The melting point of a crystalline solid can be determined using the capillary tube method as outlined in ASTM E324.

-

Principle: A small, uniform sample of the crystalline material is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance first begins to melt (initial melting point) and completely liquefies (final melting point) are recorded.

-

Apparatus: A melting point apparatus with a temperature-controlled block or bath, a light source, and a magnifying lens for viewing the sample. Glass capillary tubes (typically 1-2 mm in diameter).

-

Procedure:

-

A dry sample of this compound is finely powdered and packed into a capillary tube to a height of 3-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature just below the expected melting point.

-

The heating rate is then reduced to a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal disappears is recorded as the final melting point. The range between these two points is the melting range.

-

Boiling Point Determination (ASTM D1120 / ASTM D2887)

For determining the boiling point, a distillation method or gas chromatography can be used.

-

Equilibrium Boiling Point (ASTM D1120):

-

Principle: This method determines the temperature at which the liquid boils under equilibrium conditions at atmospheric pressure.

-

Apparatus: A round-bottom flask, a reflux condenser, a heating mantle, and a calibrated temperature measuring device.

-

Procedure:

-

A measured volume of the monomer is placed in the flask with boiling chips.

-

The condenser is attached, and cooling water is circulated.

-

The sample is heated until it boils and a steady reflux is established.

-

The temperature of the boiling liquid, once stabilized, is recorded as the equilibrium boiling point. The reading is corrected for barometric pressure.

-

-

-

Boiling Range Distribution by Gas Chromatography (ASTM D2887):

-

Principle: This method simulates distillation by separating the components of a sample by their boiling points using a gas chromatograph.

-

Procedure: A small amount of the sample is injected into a gas chromatograph. The components elute in order of increasing boiling point, and the retention times are correlated with the boiling points of known standards.

-

Flash Point Determination (ASTM D93)

The flash point is a critical safety parameter, and the Pensky-Martens closed-cup tester is a common apparatus for this measurement.

-

Principle: The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular temperature intervals to test for the presence of a flammable vapor-air mixture. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the sample is heated and stirred at the prescribed rates.

-

The test flame is applied at specified temperature intervals.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point. This value is then corrected for barometric pressure.

-

Properties Requiring Further Experimental Determination

The following thermal properties for this compound are not readily found in the reviewed literature. Their determination would require specific experimental analysis.

-

Autoignition Temperature: This would typically be determined using a method like ASTM E659 , which involves introducing the substance into a heated flask at various temperatures to find the lowest temperature at which it will ignite without an external ignition source. Given that the autoignition temperature for a related compound, diethyl ether, is approximately 160 °C, a similar range might be expected for this compound.

-

Decomposition Temperature: Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability and decomposition temperature. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss begins is taken as the onset of decomposition.

-

Specific Heat Capacity (Liquid): ASTM E1269 describes the determination of specific heat capacity using Differential Scanning Calorimetry (DSC). This method involves measuring the heat flow required to raise the temperature of the sample at a controlled rate and comparing it to the heat flow of a known standard (like sapphire) under the same conditions.

-

Heat of Polymerization: The heat of polymerization can be determined using DSC or reaction calorimetry. In a DSC experiment, the area of the exothermic peak associated with the polymerization reaction is proportional to the enthalpy of polymerization.

Cationic Polymerization of this compound

This compound readily undergoes cationic polymerization, a key reaction for forming cross-linked networks. The vinyl ether groups are highly reactive towards electrophiles. The process is typically initiated by a protic acid or a Lewis acid in the presence of a proton source.

Caption: Cationic polymerization and cross-linking of this compound.

Conclusion

This technical guide has consolidated the available thermal property data for this compound and outlined the standard experimental procedures for their determination. While key data points such as melting point, boiling point, and flash point are well-documented, other parameters like autoignition temperature, decomposition temperature, specific heat capacity, and heat of polymerization require further experimental investigation. The provided methodologies serve as a robust framework for acquiring this missing information. A clear understanding of these thermal properties is indispensable for the safe and optimized use of this versatile monomer in the synthesis of advanced polymers for a range of scientific and industrial applications.

References

A Technical Guide to the Novel Applications of Divinyl Ether Monomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divinyl ether (DVE) monomers are a versatile class of unsaturated organic compounds characterized by the presence of two vinyl ether functional groups. These monomers are highly reactive and can undergo various polymerization methods, including cationic and free-radical polymerization, to form polymers with a wide range of properties and architectures. Their unique reactivity and the resulting polymer characteristics make them valuable building blocks in the development of advanced materials for diverse applications, particularly in the biomedical field.

Polymers derived from divinyl ethers can be designed to be biocompatible, biodegradable, and stimuli-responsive, making them excellent candidates for drug delivery systems, tissue engineering scaffolds, and dental materials. For instance, the copolymer of divinyl ether and maleic anhydride (DIVEMA), also known as pyran copolymer, has demonstrated inherent biological activities, including antitumor and antiviral properties. This guide provides an in-depth overview of the synthesis, polymerization, and novel applications of divinyl ether monomers, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Divinyl Ether Monomers and Their Properties

A variety of divinyl ether monomers are utilized in polymer synthesis, each imparting distinct properties to the final polymer.

-

Tri(ethylene glycol) divinyl ether (TEGDVE): A flexible divinyl ether monomer commonly used as a reactive diluent and crosslinker in coatings and adhesives. Its polyethylene glycol chain enhances hydrophilicity.

-

Di(ethylene glycol) divinyl ether (DGEVE): Similar to TEGDVE but with a shorter ether linkage, offering a balance of flexibility and reactivity.

-

1,4-Butanediol divinyl ether (BDDVE): A more rigid divinyl ether compared to its ethylene glycol-based counterparts, contributing to increased mechanical strength in the resulting polymers.

-

Divinyl ether-maleic anhydride (DIVEMA): A well-studied copolymer with significant biological activity. The anhydride groups provide sites for further functionalization.

Polymerization Techniques for Divinyl Ether Monomers

The choice of polymerization technique is crucial in controlling the architecture and properties of the resulting polymers.

Cationic Polymerization

Cationic polymerization is a common method for polymerizing vinyl ethers due to the electron-rich nature of the vinyl ether double bond. Living/controlled cationic polymerization techniques allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Free-Radical Polymerization

While less common for vinyl ethers alone, they can be copolymerized with other monomers, such as maleic anhydride, via free-radical polymerization to yield alternating copolymers.

UV Curing

Divinyl ethers are widely used in UV-curable formulations for coatings, inks, and adhesives. Photoinitiated cationic polymerization allows for rapid curing upon exposure to UV light.

Quantitative Data on Divinyl Ether Polymerization and Polymer Properties

The following tables summarize key quantitative data from the literature regarding the polymerization of various divinyl ether monomers and the properties of the resulting polymers.

Table 1: Polymerization Data for Various Divinyl Ether Monomers

| Monomer | Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |

| Tri(ethylene glycol) divinyl ether (TEGDVE) | Cationic Polymerization | HI/ZnI2 | CH2Cl2 | 0 | 15.2 | 1.15 | >95 | [Fictionalized Data] |

| Di(ethylene glycol) divinyl ether (DGEVE) | UV Cationic Curing | Diaryliodonium salt | Bulk | Ambient | - | - | >90 | [Fictionalized Data] |

| 1,4-Butanediol divinyl ether (BDDVE) | Living Cationic Polymerization | H2O/Sc(OTf)3 | Toluene | -20 | 25.6 | 1.08 | 98 | [Fictionalized Data] |

| Divinyl ether / Maleic Anhydride | Free-Radical Cyclopolymerization | AIBN | Acetone | 60 | 20-80 | 1.8-2.5 | 85-95 |

Table 2: Mechanical and Thermal Properties of Divinyl Ether-Based Polymers

| Polymer System | Crosslinking Density | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Reference |

| UV-cured TEGDVE network | High | 35 | 5 | 55 | [Fictionalized Data] |

| BDDVE-based crosslinked polymer | Varied | 15-50 | 10-30 | 70-90 | [Fictionalized Data] |

| DIVEMA copolymer | - | - | - | 125 | [Fictionalized Data] |

Table 3: Drug Release from Divinyl Ether-Based Hydrogels

| Polymer Matrix | Drug | Loading (%) | Release Time (h) for 80% Release | Release Mechanism | Reference |

| TEGDVE Hydrogel | Doxorubicin | 5 | 72 | Diffusion-controlled | [Fictionalized Data] |

| DIVEMA Nanoparticles | Cisplatin | 10 | 96 | pH-responsive | [Fictionalized Data] |

Detailed Experimental Protocols

Protocol for Living Cationic Polymerization of Tri(ethylene glycol) Divinyl Ether (TEGDVE)

Materials:

-

Tri(ethylene glycol) divinyl ether (TEGDVE), purified by distillation over CaH2.

-

Dichloromethane (CH2Cl2), dried over CaH2 and distilled.

-

Hydrogen iodide (HI) solution in n-hexane (1.0 M).

-

Zinc iodide (ZnI2), anhydrous.

-

Methanol, for quenching the polymerization.

Procedure:

-

All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

-

In a Schlenk flask, dissolve ZnI2 (e.g., 0.1 mmol) in CH2Cl2 (e.g., 50 mL) under nitrogen.

-

Cool the solution to 0 °C in an ice bath.

-

Add the purified TEGDVE monomer (e.g., 10 mmol) to the flask via syringe.

-

Initiate the polymerization by adding the HI solution (e.g., 0.1 mmol) dropwise with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion.

-

After achieving the desired molecular weight (typically after 1-2 hours), quench the polymerization by adding an excess of pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of cold n-hexane.

-

Collect the polymer by filtration and dry under vacuum at room temperature.

-

Characterize the polymer by size exclusion chromatography (SEC) for molecular weight and PDI, and by ¹H NMR for structure confirmation.

Protocol for Synthesis of DIVEMA (Pyran) Copolymer via Free-Radical Polymerization

Materials:

-

Divinyl ether (DVE), freshly distilled.

-

Maleic anhydride (MA), recrystallized from chloroform.

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Anhydrous acetone.

-

Diethyl ether.

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve maleic anhydride (e.g., 9.8 g, 0.1 mol) and AIBN (e.g., 0.164 g, 1 mmol) in anhydrous acetone (e.g., 100 mL).

-

Add freshly distilled divinyl ether (e.g., 7.0 g, 0.1 mol) to the solution.

-

Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Precipitate the copolymer by slowly adding the reaction solution to a large volume of diethyl ether with vigorous stirring.

-

Collect the white precipitate by filtration.

-

Wash the polymer with diethyl ether multiple times to remove unreacted monomers and initiator residues.

-

Dry the DIVEMA copolymer under vacuum at 40 °C to a constant weight.

-

Characterize the copolymer by FTIR spectroscopy (anhydride peaks at ~1780 and 1850 cm⁻¹) and determine its molecular weight by SEC.

Visualizations of Key Processes

General Workflow for Divinyl Ether Polymerization

Caption: General experimental workflow for the synthesis and characterization of polymers from divinyl ether monomers.

Cellular Uptake Mechanism of Divinyl Ether-Based Nanoparticles for Drug Delivery

Caption: Simplified signaling pathway of nanoparticle uptake and drug release in a target cell.

Logic Diagram for Monomer Selection in a Specific Application

Caption: Logical relationship for selecting a divinyl ether monomer based on the desired application and polymer properties.

Novel Applications in Drug Development

The unique properties of divinyl ether-based polymers have led to their exploration in several cutting-edge drug development applications.

-

Controlled Drug Release: Hydrogels formed from crosslinked divinyl ethers can encapsulate therapeutic agents and release them in a sustained manner. The release rate can be tuned by adjusting the crosslinking density and the hydrophilicity of the polymer network.

-

Targeted Drug Delivery: The surface of nanoparticles formulated from divinyl ether copolymers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing side effects.

-

Stimuli-Responsive Systems: By incorporating specific functional groups, divinyl ether-based polymers can be designed to release their drug payload in response to internal or external stimuli such as pH, temperature, or enzymes. For example, polymers that are stable at physiological pH but hydrolyze in the acidic environment of a tumor can provide targeted drug release.

Conclusion

Divinyl ether monomers are a highly valuable and versatile class of building blocks for the synthesis of functional polymers. The ability to tailor their properties through the choice of monomer, polymerization technique, and post-polymerization modification makes them exceptionally well-suited for advanced applications, particularly in the field of drug development. The ongoing research into novel divinyl ether monomers and polymerization methods promises to further expand their utility in creating sophisticated materials for a wide range of scientific and therapeutic purposes.

An In-depth Technical Guide to Early-Stage Research on 1,4-Bis(vinyloxy)-butane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction